Cas no 16738-00-4 (2-(4-Bromophenoxy)acetohydrazide)

2-(4-Bromophenoxy)acetohydrazide is a brominated aromatic hydrazide derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a 4-bromophenoxy group linked to an acetohydrazide moiety, makes it a versatile intermediate for constructing heterocyclic compounds, particularly in the development of hydrazone-based scaffolds. The bromine substituent enhances reactivity in cross-coupling reactions, enabling further functionalization. This compound is valued for its stability, high purity, and compatibility with diverse reaction conditions, making it suitable for use in medicinal chemistry and agrochemical research. Its well-defined chemical properties facilitate precise synthetic modifications, supporting its role in the design of bioactive molecules.
2-(4-Bromophenoxy)acetohydrazide structure
16738-00-4 structure
Product Name:2-(4-Bromophenoxy)acetohydrazide
CAS No:16738-00-4
MF:C8H9BrN2O2
MW:245.073261022568
CID:204089
PubChem ID:692241
Update Time:2025-06-12

2-(4-Bromophenoxy)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromophenoxy)acetohydrazide
    • (4-BROMO-PHENOXY)-ACETIC ACID HYDRAZIDE
    • Acetic acid,2-(4-bromophenoxy)-, hydrazide
    • para-bromo-phenoxyacetyl hydrazide
    • 2-(4-bromophenoxy)ethanehydrazide
    • 2-(4-bromophenoxy)acetic acid hydrazide
    • 16738-00-4
    • MS-6968
    • CS-0204748
    • SR-01000405424
    • MFCD00245243
    • N-Amino-2-(4-bromophenoxy)ethanamide
    • EN300-03768
    • AKOS000116168
    • Z56797458
    • DTXSID10351136
    • BB 0216342
    • SCHEMBL1713424
    • RKZQWMLTVDXDGV-UHFFFAOYSA-N
    • SR-01000405424-1
    • Acetic acid, 2-(4-bromophenoxy)-, hydrazide
    • STK409679
    • ALBB-002557
    • BBL013856
    • MDL: MFCD00245243
    • Inchi: 1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
    • InChI Key: RKZQWMLTVDXDGV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OCC(NN)=O

Computed Properties

  • Exact Mass: 243.98500
  • Monoisotopic Mass: 243.98474
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.573
  • Boiling Point: 444.7°C at 760 mmHg
  • Flash Point: 222.7°C
  • Refractive Index: 1.588
  • PSA: 64.35000
  • LogP: 1.90900

2-(4-Bromophenoxy)acetohydrazide Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-(4-Bromophenoxy)acetohydrazide Production Method

2-(4-Bromophenoxy)acetohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:16738-00-4)2-(4-Bromophenoxy)acetohydrazide
Order Number:A1237228
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:52
Price ($):1253
Email:sales@amadischem.com

Additional information on 2-(4-Bromophenoxy)acetohydrazide

2-(4-Bromophenoxy)acetohydrazide: A Comprehensive Overview

2-(4-Bromophenoxy)acetohydrazide (CAS No. 16738-00-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research of 2-(4-Bromophenoxy)acetohydrazide.

Chemical Structure and Properties

2-(4-Bromophenoxy)acetohydrazide is a hydrazide derivative with the molecular formula C9H10BrN3O2. The compound features a brominated phenoxy group attached to an acetohydrazide moiety. The presence of the bromine atom and the hydrazide functional group imparts unique chemical and biological properties to this molecule. The bromine atom enhances the lipophilicity of the compound, which can be advantageous for its cellular uptake and permeability. Additionally, the hydrazide group is known for its reactivity and ability to form stable complexes with various metal ions, making it a valuable scaffold for drug design.

Synthesis Methods

The synthesis of 2-(4-Bromophenoxy)acetohydrazide can be achieved through several well-established routes. One common method involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate, followed by the conversion of the ester to the corresponding hydrazide using hydrazine hydrate. This two-step process is straightforward and yields high purity products. Another approach involves the direct reaction of 4-bromophenol with acetic anhydride in the presence of a catalyst, followed by treatment with hydrazine hydrate. Both methods have been extensively studied and optimized to ensure high yields and purity.

Biological Activities

2-(4-Bromophenoxy)acetohydrazide has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its antitumor activity. Recent studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Furthermore, 2-(4-Bromophenoxy)acetohydrazide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In addition to its antitumor and anti-inflammatory properties, 2-(4-Bromophenoxy)acetohydrazide has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes involved in bacterial metabolism contributes to its broad-spectrum antimicrobial activity.

Clinical Applications and Research Advancements

The potential clinical applications of 2-(4-Bromophenoxy)acetohydrazide are being actively explored in various preclinical studies. One area of focus is its use as a chemotherapeutic agent for treating solid tumors. Preclinical trials have shown that this compound can effectively reduce tumor size and improve survival rates in animal models of cancer. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human patients.

In parallel, researchers are investigating the use of 2-(4-Bromophenoxy)acetohydrazide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary studies have indicated that this compound can significantly reduce inflammation and tissue damage in animal models of these diseases. These results suggest that 2-(4-Bromophenoxy)acetohydrazide may offer a new therapeutic option for patients suffering from chronic inflammatory conditions.

Safety Considerations

The safety profile of 2-(4-Bromophenoxy)acetohydrazide) is an important aspect that must be thoroughly evaluated before it can be considered for clinical use. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses. However, higher doses can lead to liver and kidney toxicity, highlighting the need for careful dose optimization in clinical settings.

To ensure patient safety, ongoing research is focused on developing formulations that enhance the bioavailability and reduce potential side effects of 2-(4-Bromophenoxy)acetohydrazide strong>. Nanoparticle-based delivery systems and prodrug strategies are being explored as promising approaches to improve the pharmacokinetic properties of this compound.

Conclusion

2-(4-Bromophenoxy)acetohydrazide strong>) (CAS No. 16738-00-4) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Ongoing research continues to uncover new applications for this compound, paving the way for its potential use in treating various diseases. As preclinical studies advance and clinical trials progress, it is anticipated that < strong > 2-(4-Bromophenoxy)acetohydrazide strong > will play an increasingly important role in modern medicine. p > article > response >

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Amadis Chemical Company Limited
(CAS:16738-00-4)2-(4-Bromophenoxy)acetohydrazide
A1237228
Purity:99%
Quantity:100g
Price ($):1253
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